molecular formula C21H20N4O2S2 B3298441 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole CAS No. 897470-26-7

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

Cat. No.: B3298441
CAS No.: 897470-26-7
M. Wt: 424.5 g/mol
InChI Key: IPOZVRKFYCMVLT-UHFFFAOYSA-N
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Description

The compound 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a benzothiazole-derived molecule featuring a piperazine linker modified with a benzothiazole-6-carbonyl group and an ethoxy substituent on the second benzothiazole ring. Its structure combines two benzothiazole moieties, which are heterocyclic aromatic systems known for their pharmacological relevance, particularly in targeting enzymes, receptors, and heat shock proteins (HSPs) . The piperazine linker enhances solubility and provides conformational flexibility, while the ethoxy group may influence lipophilicity and binding affinity.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-2-27-15-4-6-17-19(12-15)29-21(23-17)25-9-7-24(8-10-25)20(26)14-3-5-16-18(11-14)28-13-22-16/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOZVRKFYCMVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on synthesis , structural features , physicochemical properties , and biological activity .

Structural Features
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (Target) Benzothiazole-Piperazine 6-Ethoxy, benzothiazole-6-carbonyl ~439.5 (calculated) N/A
N-(Adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine Triazine-Piperazine Adamantyl, ethoxy, aminoethyl 492.36
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid Benzothiazole-Piperazine Boc-protected piperazine, carboxylic acid 377.44
4-(4-(6-Aminohexyl)piperazin-1-yl)-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine (UOSD005) Triazine-Piperazine Cyclopentyl, ethoxy, aminohexyl 392.31
Methyl 2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Benzothiazole-Thiazole Methyl, isopropyl, ester 375.47

Key Observations :

  • The target compound’s dual benzothiazole system distinguishes it from triazine-based analogs (e.g., UOSD005) .
  • The ethoxy group is a shared feature with triazine-piperazine compounds, suggesting similar hydrophobicity profiles .

Purification Methods :

  • Triazine-piperazine compounds (e.g., UOSD005) were purified using RP-HPLC, achieving >95% purity .
  • Benzothiazole derivatives relied on recrystallization and flash chromatography .
Physicochemical Properties
  • Solubility : The ethoxy group in the target compound may enhance lipophilicity compared to hydroxylated analogs (e.g., 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid) .
  • Molecular Weight : The target (~439.5 g/mol) is heavier than triazine-piperazine analogs (e.g., 392.31 g/mol for UOSD005) due to its dual benzothiazole system .

Biological Activity

Overview

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. The unique structural features of this compound enhance its pharmacological profile and interaction with biological targets.

Structural Characteristics

The compound features a benzothiazole core fused with a piperazine moiety and a carbonyl group , which contributes to its biological activity. The presence of an ethoxy group at the 6-position of the benzothiazole enhances its solubility and bioavailability.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the piperazine ring is believed to enhance these effects by improving the compound's ability to interact with cellular targets.

Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that it can effectively bind to acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer's pathology. Kinetic studies have demonstrated that it acts as a mixed-type inhibitor, which may help in restoring cholinergic function in affected neurons.

Antimicrobial Properties

Benzothiazole derivatives are also known for their antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamideBenzothiazole-piperazine hybridNeuroprotective against Alzheimer's
2-(piperazin-1-yl)benzothiazoleSimple benzothiazole-piperazineAntimicrobial activity
4-(benzo[d]thiazol-2-yl)piperazineBenzothiazole derivativeAnticancer properties

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their AChE inhibitory activity. The findings indicated that compounds with similar structural motifs to this compound showed varying degrees of potency, with some derivatives surpassing established AChE inhibitors like donepezil in efficacy .

In another investigation focusing on the antimicrobial properties of benzothiazoles, it was found that certain modifications to the piperazine moiety significantly enhanced antibacterial activity against Gram-positive bacteria . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise coupling : Use a multi-step approach, starting with benzothiazole ring formation (e.g., condensation of 2-aminothiophenol with ethoxy-substituted benzaldehyde under acidic conditions) .
  • Piperazine coupling : React intermediates with piperazine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours to ensure complete substitution .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
  • Yield enhancement : Optimize stoichiometry (1:1.2 molar ratio of benzothiazole precursor to piperazine reagent) and use catalysts like triethylamine for acid scavenging .

Basic: What spectroscopic and chromatographic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify ethoxy group resonance at δ 1.3–1.5 ppm (triplet, CH3) and δ 4.0–4.2 ppm (quartet, CH2) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals near 165–170 ppm and benzothiazole aromatic carbons at 110–150 ppm .
  • Mass Spectrometry (LC-MS) : Identify molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C21H19N3O2S2) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column, isocratic elution (acetonitrile/water, 70:30), and UV detection at 254 nm .

Advanced: How to design structure-activity relationship (SAR) studies to identify critical functional groups?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with modifications (e.g., replacing ethoxy with methoxy, altering the benzothiazole-carbonyl linker) .

  • Biological testing : Screen analogs against target systems (e.g., cancer cell lines for cytotoxicity, enzyme inhibition assays for kinase targets) .

  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (electron-withdrawing groups, steric bulk) to activity trends .
    Example :

    DerivativeModificationIC50 (μM)
    ParentEthoxy0.85
    Analog AMethoxy1.20
    Analog BFluorine0.45

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and enzyme sources (recombinant vs. native) to minimize variability .
  • Control variables : Document solvent (DMSO concentration ≤0.1%), incubation time (24–48 hours), and temperature (37°C) .
  • Reproducibility : Validate results across ≥3 independent labs using blinded protocols .

Advanced: What strategies elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Target identification :
    • Molecular docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets with binding energy < −8 kcal/mol (e.g., Hsp90, kinases) .
    • Pull-down assays : Immobilize compound on sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, cell cycle arrest) .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Cancer models : Use NCI-60 cell lines (e.g., MCF-7, A549) with MTT assays (48-hour exposure, IC50 calculation) .
  • Enzyme inhibition : Test against recombinant kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays .
  • Membrane permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4 .

Advanced: How to evaluate environmental stability and ecotoxicology using computational models?

Methodological Answer:

  • Environmental fate : Predict biodegradation (BIOWIN), bioaccumulation (logP via EPI Suite), and hydrolysis (pH-dependent half-life) .
  • Toxicity prediction : Use ECOSAR to estimate LC50 for aquatic organisms (e.g., Daphnia magna) .
  • Molecular dynamics : Simulate interaction with soil organic matter (e.g., humic acid) to assess adsorption potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

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